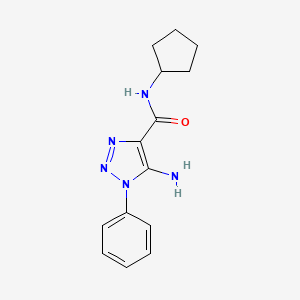

5-amino-N-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-amino-N-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide represents a class of molecules known for their significance in creating biologically active compounds and peptidomimetics based on the triazole scaffold. These molecules are valuable in medicinal chemistry due to their structural versatility and potential pharmacological activities.

Synthesis Analysis

The synthesis of related triazole derivatives often involves ruthenium-catalyzed cycloaddition reactions, which offer complete regiocontrol when reacting aryl or alkyl azides with N-Boc-aminopropiolates or arylynamides. Such methodologies allow for the preparation of triazole-containing compounds with potential biological activities, including those acting as HSP90 inhibitors (Ferrini et al., 2015).

Molecular Structure Analysis

The crystal structure analysis of related triazole compounds reveals insights into their molecular configuration and the impact of substituents on their overall structure. For instance, the study of 5-phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide has contributed to understanding the Dimroth rearrangement, essential for synthetic strategies involving triazoles (L'abbé et al., 2010).

Chemical Reactions and Properties

The Dimroth rearrangement is a notable reaction involving triazoles, where heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride leads to various derivatives. This rearrangement plays a crucial role in the synthesis of related compounds and their potential applications (Sutherland & Tennant, 1971).

Mecanismo De Acción

The mechanism of action of triazole compounds is largely due to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them effective in a wide range of pharmaceutical applications, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Direcciones Futuras

The future directions for research on triazole compounds are promising. There is a continuous effort to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are being pursued . The design of new entities by substituting different pharmacophores in one structure that lead to compounds with expanded antimicrobial action is also a future direction .

Propiedades

IUPAC Name |

5-amino-N-cyclopentyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c15-13-12(14(20)16-10-6-4-5-7-10)17-18-19(13)11-8-2-1-3-9-11/h1-3,8-10H,4-7,15H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOJCBJBQXVEAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-furylmethylene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5535378.png)

![methyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzoate](/img/structure/B5535393.png)

![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)

![4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one](/img/structure/B5535409.png)

![3-chloro-6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5535416.png)

![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)

![N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5535482.png)